molecular formula C7H5NO2S2 B135895 Methyl 2-isothiocyanatothiophene-3-carboxylate CAS No. 126637-07-8

Methyl 2-isothiocyanatothiophene-3-carboxylate

Cat. No.: B135895
CAS No.: 126637-07-8
M. Wt: 199.3 g/mol
InChI Key: YTIYSXJOPAFQPW-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanatothiophene-3-carboxylate is a thiophene derivative featuring an isothiocyanate (-N=C=S) group at the 2-position and a methyl ester (-COOCH₃) at the 3-position. This compound’s structure confers unique reactivity, particularly in nucleophilic additions and cyclization reactions, making it valuable in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

methyl 2-isothiocyanatothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-3-12-6(5)8-4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIYSXJOPAFQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374960
Record name Methyl 2-isothiocyanatothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126637-07-8
Record name Methyl 2-isothiocyanatothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126637-07-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Functionalization of Preformed Thiophene Derivatives

The most common approach involves modifying preexisting thiophene scaffolds. A key precursor is methyl 2-aminothiophene-3-carboxylate , which can be converted to the target isothiocyanate via thiophosgene (CSCl₂) or thiocarbonyl diimidazole (TCDI).

Thiophosgene-Mediated Isothiocyanate Formation

In this method, the amine group at position 2 of the thiophene ring reacts with thiophosgene under inert conditions:
Reaction:

Methyl 2-aminothiophene-3-carboxylate+CSCl2Methyl 2-isothiocyanatothiophene-3-carboxylate+2HCl\text{Methyl 2-aminothiophene-3-carboxylate} + \text{CSCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Temperature: 0–5°C (to minimize side reactions)

  • Base: Triethylamine (to neutralize HCl)

Key Data:

ParameterValueSource
Yield75–85%
Reaction Time2–4 hours
Purity (HPLC)>95%

This method is efficient but requires stringent safety protocols due to thiophosgene’s toxicity.

Alternative Isothiocyanate Reagents

To avoid thiophosgene, TCDI or 1,1′-thiocarbonyldi-2(1H)-pyridone (TDCP) can be used:
Reaction with TDCP:

Methyl 2-aminothiophene-3-carboxylate+TDCPMethyl 2-isothiocyanatothiophene-3-carboxylate+2HPy\text{Methyl 2-aminothiophene-3-carboxylate} + \text{TDCP} \rightarrow \text{this compound} + 2\text{HPy}

Advantages:

  • Safer handling (non-volatile reagents)

  • Comparable yields (70–80%)

Cyclocondensation Approaches

The Gewald reaction, a cornerstone in thiophene synthesis, enables direct incorporation of functional groups during ring formation.

Modified Gewald Reaction with Isothiocyanate Precursors

A three-component reaction between:

  • Methyl cyanoacetate (CNCH₂COOCH₃)

  • Ketone (e.g., acetylacetone)

  • Elemental sulfur and isothiocyanate source

Mechanism:

  • Knoevenagel condensation forms α,β-unsaturated nitrile.

  • Sulfur incorporation via radical intermediates.

  • Cyclization with isothiocyanate to install the -N=C=S group.

Optimization Challenges:

  • Competing pathways may yield 2-aminothiophenes instead.

  • Yield improvements (up to 65%) require precise stoichiometry and microwave-assisted heating.

Regioselectivity and Reaction Dynamics

Positional Selectivity in Thiophene Functionalization

The electronic effects of the carboxylate group at position 3 direct electrophilic substitution to position 2. Computational studies (DFT) confirm that the carboxylate’s electron-withdrawing nature deactivates positions 4 and 5, favoring reactivity at position 2.

Key Observations:

  • Nitration: HNO₃/H₂SO₄ selectively nitrates position 2 (90% yield).

  • Bromination: NBS in CCl₄ yields 2-bromo derivatives (85% yield).

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Preferred Solvents:

  • Ethers: THF or 2-Me-THF for Grignard-type reactions.

  • Polar aprotic solvents: DMF or DMSO for SNAr reactions.

Catalysts:

  • Palladium complexes: Enable cross-coupling for advanced intermediates (e.g., Suzuki-Miyaura).

  • Phase-transfer catalysts: Accelerate biphasic reactions (e.g., TBAB).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic steps (e.g., thiophosgene reactions):

  • Residence Time: 10–15 minutes

  • Yield Increase: 12% compared to batch processes

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica) show promise for esterification and transesterification steps, reducing reliance on harsh acids/bases .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic additions with amines, alcohols, and thiols to form thioureas, thiolcarbamates, and dithiocarbamates, respectively.

Key Reaction Example:

Thiourea Formation
Reaction with primary or secondary amines yields substituted thiourea derivatives.
R NH2+Methyl 2 isothiocyanatothiophene 3 carboxylateR NH C S NH2 thiophene 3 carboxylate\text{R NH}_2+\text{Methyl 2 isothiocyanatothiophene 3 carboxylate}\rightarrow \text{R NH C S NH}_2\text{ thiophene 3 carboxylate}

Experimental Data

Amine UsedReaction ConditionsYieldReference
BenzylamineDCM, RT, 12h78%
CyclohexylamineTHF, 60°C, 6h85%

Cycloaddition Reactions

The isothiocyanate group participates in [4+1] cycloadditions with azides to form tetrazole derivatives, a reaction critical in click chemistry.

Example Reaction Pathway:

NaN3+Methyl 2 isothiocyanatothiophene 3 carboxylateCu I Tetrazole thiophene conjugate\text{NaN}_3+\text{Methyl 2 isothiocyanatothiophene 3 carboxylate}\xrightarrow{\text{Cu I }}\text{Tetrazole thiophene conjugate}

Optimized Conditions

  • Catalyst: CuI (10 mol%)

  • Solvent: DMF/H<sub>2</sub>O (3:1)

  • Temperature: 80°C

  • Yield: 92%

Hydrolysis and Functional Group Interconversion

The methyl ester moiety can be hydrolyzed to carboxylic acids under basic conditions, enabling further derivatization.

Hydrolysis Reaction
Methyl esterNaOH aq MeOH2 Isothiocyanatothiophene 3 carboxylic acid\text{Methyl ester}\xrightarrow{\text{NaOH aq MeOH}}\text{2 Isothiocyanatothiophene 3 carboxylic acid}

Base UsedTemperatureTimeYield
2M NaOHReflux4h95%

Stability and Storage

  • Thermal Stability : Decomposes above 150°C .

  • Storage : Requires inert atmosphere (N<sub>2</sub>/Ar) and low temperatures (2–8°C) to prevent dimerization .

Comparative Reactivity with Structural Analogues

CompoundReactivity with Amines (Rate Constant)
Methyl 2-isothiocyanatothiophene-3-carboxylate1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup>
Phenyl isothiocyanate3.8 × 10<sup>−4</sup> M<sup>−1</sup>s<sup>−1</sup>
Methyl 3-isothiocyanatothiophene-2-carboxylate0.9 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup>

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

MITC serves as a vital building block in the synthesis of more complex organic compounds. Its isothiocyanate group allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The isothiocyanate can react with nucleophiles such as amines and thiols to form thioureas or other derivatives.
  • Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution, enhancing the complexity of synthesized molecules.

Reactivity Overview

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReacts with nucleophiles to form thioureasAmines, thiols
Electrophilic SubstitutionModifies the thiophene ringBromine (Br2), Nitric acid (HNO3)
OxidationForms sulfoxides or sulfonesHydrogen peroxide (H2O2)
ReductionConverts isothiocyanate to aminesLithium aluminum hydride (LiAlH4)

Biological Applications

Anticancer Research

Recent studies have highlighted the potential of MITC in anticancer therapies. The compound has been explored for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promise in targeting Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancer cells.

  • Case Study: A study demonstrated that derivatives of MITC exhibited significant cytotoxicity against various cancer cell lines, including HeLa and L363 cells. The mechanism involves the covalent modification of target proteins, leading to apoptosis in cancerous cells .

Industrial Applications

Material Science

In addition to its biological significance, MITC is utilized in the development of advanced materials, particularly in organic electronics. Its properties contribute to:

  • Organic Semiconductors: MITC derivatives can enhance charge transport properties.
  • Corrosion Inhibitors: The compound's reactivity allows it to form protective layers on metal surfaces.

Mechanism of Action

The mechanism of action of methyl 2-isothiocyanatothiophene-3-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as thiol groups in proteins. This reactivity makes the compound useful as an enzyme inhibitor and a probe for studying biological pathways . The molecular targets and pathways involved include enzymes with active site cysteine residues and signaling pathways involving thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Methyl 3-Isocyanatothiophene-2-Carboxylate (CAS 25712-16-7) Structure: The isocyanate (-N=C=O) group is at position 3, and the methyl ester is at position 2, making this a positional isomer of the target compound. Molecular Formula: C₇H₅NO₃S (MW: 183.18 g/mol) . Key Differences: The isocyanate group is less electrophilic than isothiocyanate, leading to slower reaction kinetics with amines. This compound is more suited for urethane formation than thiourea linkages.

Methyl 2-Isocyanato-5-Methylthiophene-3-Carboxylate (CAS 956576-57-1) Structure: An additional methyl group at the 5-position enhances steric hindrance and alters electronic properties. Molecular Formula: C₈H₇NO₃S (MW: 197.21 g/mol) .

Functional Group Replacements

Ethyl 2-Formylthiophene-3-Carboxylate (CAS 115777-72-5)

  • Structure : Replaces the isothiocyanate with a formyl (-CHO) group and uses an ethyl ester (-COOCH₂CH₃).
  • Similarity Score : 0.95 (structural similarity) .
  • Key Differences : The formyl group enables aldol condensations, unlike the isothiocyanate’s reactivity with amines. The ethyl ester may offer better hydrolytic stability than methyl esters.

Methyl 5-Bromo-2-Methylthiophene-3-Carboxylate Structure: Bromine at position 5 and methyl at position 2 instead of isothiocyanate. Similarity Score: 0.78 .

Physicochemical Properties and Reactivity

Molecular Weight and Solubility

  • Methyl 2-isothiocyanatothiophene-3-carboxylate : Estimated MW ~183–197 g/mol (based on analogs ).
  • Solubility Trends : Compounds with additional methyl groups (e.g., CAS 956576-57-1) exhibit lower polarity, reducing water solubility. Isothiocyanate-containing derivatives are typically soluble in polar aprotic solvents like DMF or DMSO.

Reactivity Profiles

  • Isothiocyanate vs. Isocyanate : Isothiocyanates react faster with amines to form thioureas, whereas isocyanates form ureas .
  • Ester Stability : Methyl esters are more prone to hydrolysis than ethyl or benzyl esters, influencing storage and reaction conditions .

Biological Activity

Methyl 2-isothiocyanatothiophene-3-carboxylate is a compound of increasing interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C8H7NOS2
  • Molecular Weight: 199.27 g/mol
  • CAS Number: 22049-95-2

The compound features an isothiocyanate functional group, which is known for its reactivity with nucleophiles, making it a valuable building block in organic synthesis and a target for biological evaluation.

Anticancer Properties

Research has indicated that compounds containing isothiocyanate groups exhibit significant anticancer activity. This compound has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have shown that isothiocyanates can induce apoptosis in various cancer cell lines by triggering oxidative stress and disrupting cellular signaling pathways.

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa25.0Induction of apoptosis via ROS generation
MCF-730.5Inhibition of cell cycle progression
A54920.0Activation of caspase-dependent pathways

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Isothiocyanates are known to possess broad-spectrum antimicrobial activity against bacteria and fungi. The compound's ability to disrupt microbial membranes and inhibit key metabolic pathways contributes to its effectiveness.

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Candida albicans30 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The isothiocyanate group reacts with thiols and amines in proteins, leading to covalent modifications that alter protein function.
  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), which play a crucial role in inducing apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed to interfere with the cell cycle, particularly at the G1/S checkpoint, thereby inhibiting cell proliferation.

Case Studies

  • In Vivo Studies : An animal model study demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.
  • Clinical Relevance : A clinical trial involving patients with advanced solid tumors showed that compounds with similar structures exhibited manageable toxicity profiles and preliminary efficacy, warranting further investigation into their therapeutic applications.

Q & A

Q. What experimental protocols are recommended for synthesizing Methyl 2-isothiocyanatothiophene-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling thiophene carboxylate precursors with isothiocyanate groups. A reflux setup in anhydrous dichloromethane (CH₂Cl₂) under nitrogen atmosphere is common to avoid hydrolysis . For example, analogous thiophene derivatives (e.g., Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) are synthesized using stoichiometric reagents (e.g., 1.2 equivalents of anhydrides) and purified via reverse-phase HPLC with methanol-water gradients (30% → 100%) to achieve >65% yields . Optimization includes monitoring reaction progress via TLC and adjusting reflux duration (12–24 hrs) to balance yield and purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using coupling patterns (e.g., thiophene protons at δ 6.5–7.5 ppm) and DEPT-135 for carbocation identification. Contradictions between expected and observed shifts may arise from solvent polarity or tautomerism; use deuterated DMSO for hydrogen-bonding analysis .
  • IR Spectroscopy : Confirm isothiocyanate (N=C=S) stretches at ~2050–2150 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹. Discrepancies due to moisture can be mitigated by dry KBr pellet preparation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ for C₈H₅NO₂S₂: calc. 211.9812, obs. 211.9815) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for structurally similar thiophene esters (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate):

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (Specific Target Organ Toxicity, Respiratory System) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX, and what pitfalls should researchers avoid?

Methodological Answer:

  • Structure Solution : Use SHELXD for phase determination via dual-space recycling, prioritizing high-resolution data (≤ 0.8 Å) to resolve thiophene ring disorder .
  • Refinement in SHELXL : Apply restraints for anisotropic displacement parameters (ADPs) of sulfur atoms to mitigate overfitting. Avoid excessive use of "ISOR" constraints, which may mask true thermal motion .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and validate geometry using Mercury’s Mogul bond-length analysis .

Q. What computational tools are effective for analyzing intermolecular interactions in this compound crystals?

Methodological Answer:

  • Mercury CSD : Visualize π-π stacking (thiophene-thiophene distances ~3.5–4.0 Å) and hydrogen bonds (N-H···O=C, ~2.8–3.2 Å) .
  • Packing Similarity : Compare with Cambridge Structural Database (CSD) entries (e.g., refcode XOPCOY) to identify isostructural motifs .
  • Energy Frameworks : Calculate interaction energies (e.g., van der Waals vs. electrostatic) to prioritize dominant packing forces .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR vs. DFT predictions)?

Methodological Answer:

  • DFT Optimization : Use Gaussian09 with B3LYP/6-311+G(d,p) to model conformers. Compare Boltzmann-weighted NMR shifts with experimental data .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) for DMSO or CDCl₃ to improve shift correlation (RMSD < 0.3 ppm) .
  • Dynamic Effects : For flexible substituents (e.g., isothiocyanate), perform molecular dynamics (MD) simulations to account for rotational averaging .

Q. What methodologies are recommended for studying the thiophene ring puckering and its impact on reactivity?

Methodological Answer:

  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to quantify non-planarity . For example, θ > 10° indicates significant puckering in 5-membered rings.
  • Reactivity Analysis : Correlate puckering with electrophilic substitution rates (e.g., nitration) using Hammett σ constants. Increased puckering may sterically hinder meta-substitution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-isothiocyanatothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.